N-去甲基阿洛司特隆

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

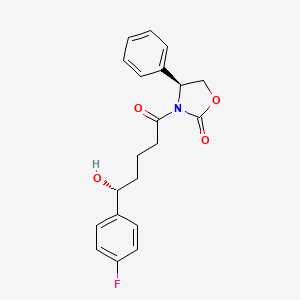

N-Desmethyl Alosetron is a derivative of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor type . Alosetron is used to treat diarrhea-predominant irritable bowel syndrome (IBS) in women .

Synthesis Analysis

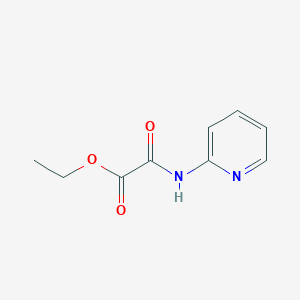

The synthesis of N-Desmethyl Alosetron involves an oxidative photocyclisation of N-arylenaminones to indoles . This process mirrors the Fischer indole synthesis but uses anilines in place of arylhydrazines .Molecular Structure Analysis

The molecular structure of N-Desmethyl Alosetron is similar to that of Alosetron, with the exception of a desmethyl group . The chemical formula is C16H16N4O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-Desmethyl Alosetron include an oxidative photocyclisation of N-arylenaminones to indoles . This reaction mirrors the Fischer indole synthesis but uses anilines instead of arylhydrazines .科学研究应用

治疗 IBS 的疗效:阿洛司特隆(N-去甲基阿洛司特隆的母体化合物)已被发现对缓解 IBS 症状有效,特别是在腹泻型 IBS 女性中。它改善了非便秘型 IBS 女性患者的整体症状、疼痛和不适 (Cremonini, Delgado-Aros, & Camilleri, 2003)。

对肠道紧急和生活质量的影响:研究表明,阿洛司特隆可以改善腹泻型 IBS 女性的肠道紧急控制和整体生活质量。它还显示出在控制肠道功能和减少排便不尽感方面的有效性 (Lembo 等,2004), (Watson 等,2001)。

安全性概况和不良事件:阿洛司特隆通常耐受性良好,但它与缺血性结肠炎和便秘并发症的风险相关。这些不良事件很少见,并且通常在停药后可逆 (Chang 等,2006)。

药理特性:阿洛司特隆及其代谢物 N-去甲基阿洛司特隆是一种强效且选择性的 5-HT3 受体拮抗剂。这种药理作用是其治疗 IBS 疗效的核心,因为它影响胃肠道运动和敏感性 (Gunput, 1999)。

作用机制

Target of Action

N-Desmethyl Alosetron primarily targets the serotonin 5-HT3 receptors . These receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .

Mode of Action

N-Desmethyl Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor type . The activation of these receptors and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to irritable bowel syndrome (IBS) . By blocking these receptors, N-Desmethyl Alosetron is able to effectively control IBS .

Biochemical Pathways

The biochemical pathways affected by N-Desmethyl Alosetron primarily involve the modulation of serotonin-sensitive gastrointestinal processes . Since stimulation of 5-HT3 receptors is positively correlated with gastrointestinal motility, N-Desmethyl Alosetron’s 5-HT3 antagonism slows the movement of fecal matter through the large intestine, increasing the extent to which water is absorbed, and decreasing the moisture and volume of the remaining waste products .

Pharmacokinetics

The pharmacokinetics of N-Desmethyl Alosetron have been studied after single oral doses ranging from 0.05 mg to 16 mg in healthy men . The pharmacokinetics of N-Desmethyl Alosetron have also been evaluated in healthy women and men and in patients with IBS after repeated oral doses ranging from 1 mg twice daily to 8 mg twice daily . N-Desmethyl Alosetron is cleared by extensive metabolism by cytochrome P450 (CYP) enzymes CYP2C9, CYP3A4, and CYP1A2 .

Result of Action

The molecular and cellular effects of N-Desmethyl Alosetron’s action primarily involve the reduction of pain, abdominal discomfort, urgency, and diarrhea in patients with irritable bowel syndrome . By blocking the 5-HT3 receptors, N-Desmethyl Alosetron is able to effectively control these symptoms .

属性

IUPAC Name |

2-[(5-methyl-1H-imidazol-4-yl)methyl]-4,5-dihydro-3H-pyrido[4,3-b]indol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-10-14(18-9-17-10)8-20-7-6-13-15(16(20)21)11-4-2-3-5-12(11)19-13/h2-5,9,19H,6-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGCYMYYQOKECJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)

![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)

![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)